9-Tetradecen-1-ol, (E)-
Overview
Description
“9-Tetradecen-1-ol, (E)-” is a chemical compound with the molecular formula C14H28O . It is also known by other names such as 9,10-Tetradecenol and (E)-tetradec-9-en-1-ol . The compound has a molecular weight of 212.37 g/mol .
Molecular Structure Analysis
The InChI representation of “9-Tetradecen-1-ol, (E)-” isInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+
. This indicates the presence of a double bond between the 5th and 6th carbon atoms in the chain. The compound also contains a hydroxyl group (-OH) attached to the 14th carbon atom . Physical And Chemical Properties Analysis
“9-Tetradecen-1-ol, (E)-” has several computed properties. It has a molecular weight of 212.37 g/mol, an XLogP3-AA value of 5.3, and a topological polar surface area of 20.2 Ų . It also has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Pheromone Research in Insects
9-Tetradecen-1-ol, (E)-, and its variants like (Z)-9-Tetradecen-1-ol acetate, have significant applications in entomological research, particularly in studying insect behavior and pheromone communication. Studies have identified this compound as a component in the sex pheromones of various insects, such as the fall armyworm (Spodoptera frugiperda) and the almond moth (Cadra cautella). These pheromones play crucial roles in mating behaviors and can be used for pest control strategies (Jones & Sparks, 1979), (Brady, 1973).
Attractant and Disruptant in Pest Management
Research also shows the effectiveness of 9-Tetradecen-1-ol derivatives as attractants and disruptants in pest management. For instance, (Z)-9-Tetradecen-1-ol formate has been used to disrupt mating in Heliothis moths, proving to be a potential tool in managing these agricultural pests (Caro, Glotfelty, & Freeman, 2004), (Mitchell, Tumlinson, & Baumhover, 1978).
Synthesis and Chemical Analysis
Further, there is significant interest in the synthesis and chemical analysis of 9-Tetradecen-1-ol and its isomers. These studies aim to better understand the compound's properties and applications, particularly in the context of sex pheromones in various insect species like Ostrinia nubilalis (Li, Yong, & Aisa, 2008).
Inhibition of Pheromone Perception
Interestingly, some research has explored the inhibition of pheromone perception by male cabbage loopers and beet armyworms. This involves studying the effects of compounds like (Z)-9-Tetradecen-1-ol acetate on these species' ability to perceive pheromones, offering insights into pest control methods (Mitchell, 1976).
Olfactory System in Mice
Beyond insect studies, 9-Tetradecen-1-ol, (E)-, and its variants have also been identified in the mammalian olfactory system. For example, (Z)-5-tetradecen-1-ol is a natural ligand for a mouse odorant receptor, enhancing the attractiveness of male mouse urine to females (Yoshikawa et al., 2013).
properties
IUPAC Name |
(E)-tetradec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAJQNJNPBBSX-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880834 | |
Record name | 9,10-Tetradecenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tetradecen-1-ol | |
CAS RN |
52957-16-1 | |
Record name | (9E)-9-Tetradecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52957-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Tetradecenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052957161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Tetradecen-1-ol, (9E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Tetradecenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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